![molecular formula C11H20N2O4S B15127778 rac-tert-butyl (3aR,6aS)-3a-amino-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-5-carboxylate, trans](/img/structure/B15127778.png)
rac-tert-butyl (3aR,6aS)-3a-amino-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-5-carboxylate, trans
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-tert-butyl (3aR,6aS)-3a-amino-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-5-carboxylate, trans: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, including a thieno[3,4-c]pyrrole core and tert-butyl group, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl (3aR,6aS)-3a-amino-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-5-carboxylate, trans typically involves multi-step organic reactions. The process may start with the preparation of the thieno[3,4-c]pyrrole core, followed by the introduction of the tert-butyl group and the amino and dioxo functionalities. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often incorporate advanced techniques for purification and quality control to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: rac-tert-butyl (3aR,6aS)-3a-amino-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-5-carboxylate, trans can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: Substitution reactions can replace specific functional groups with others, allowing for the modification of the compound’s structure.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce compounds with lower oxidation states.
Wissenschaftliche Forschungsanwendungen
rac-tert-butyl (3aR,6aS)-3a-amino-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-5-carboxylate, trans has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.
Industry: The compound’s unique properties make it suitable for use in various industrial processes, such as the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of rac-tert-butyl (3aR,6aS)-3a-amino-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-5-carboxylate, trans involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies on its binding affinity, selectivity, and molecular interactions are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
- tert-butyl (3aR,6aS)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
- tert-butyl (3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
- tert-butyl (3aS,6aR)-1-oxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
Uniqueness: rac-tert-butyl (3aR,6aS)-3a-amino-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-5-carboxylate, trans stands out due to its specific combination of functional groups and structural features. The presence of the thieno[3,4-c]pyrrole core, along with the tert-butyl group and amino and dioxo functionalities, imparts unique chemical properties and reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C11H20N2O4S |
|---|---|
Molekulargewicht |
276.35 g/mol |
IUPAC-Name |
tert-butyl 3a-amino-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-5-carboxylate |
InChI |
InChI=1S/C11H20N2O4S/c1-10(2,3)17-9(14)13-4-8-5-18(15,16)7-11(8,12)6-13/h8H,4-7,12H2,1-3H3 |
InChI-Schlüssel |
AJIUNUWGKXZNCT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2CS(=O)(=O)CC2(C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-methyl 2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetate hydrochloride, trans](/img/structure/B15127696.png)
![5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-carboxylic acid hydrochloride](/img/structure/B15127700.png)
![3-Methyl-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}pentanoic acid](/img/structure/B15127708.png)
![Butyl 2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic Acid Ester](/img/structure/B15127716.png)
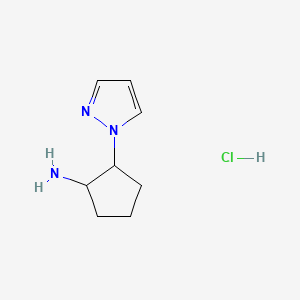
![5-hydroxy-5,8-dimethyl-1-methylidene-4,5a,6,7,9a,9b-hexahydro-3aH-benzo[e][1]benzofuran-2-one](/img/structure/B15127735.png)

![21-Methyl-18-oxa-1,11-diazahexacyclo[11.8.0.02,16.04,12.05,10.015,20]henicosa-4(12),5(10),6,8-tetraene-7,17-diol](/img/structure/B15127760.png)
![rac-[(1R,2R)-2-(dimethylamino)cyclohexyl]methanol, trans](/img/structure/B15127766.png)
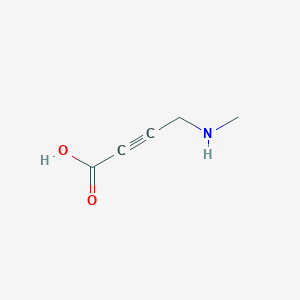
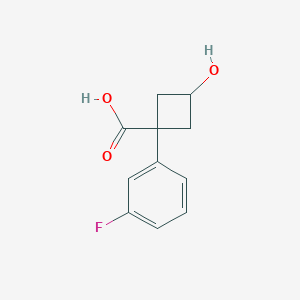
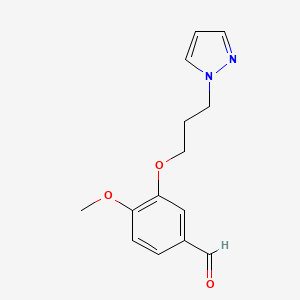
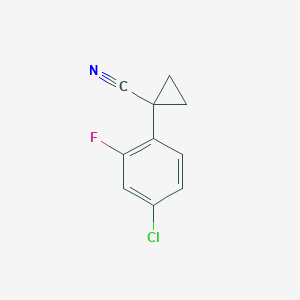
![3-[(5-Amino-6-chloro-2-propylsulfanylpyrimidin-4-yl)amino]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B15127817.png)
